Home > Products > Screening Compounds P130553 > Pth(44-68)(human)
Pth(44-68)(human) -

Pth(44-68)(human)

Catalog Number: EVT-13942705
CAS Number:
Molecular Formula: C117H199N41O41
Molecular Weight: 2836.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Parathyroid hormone fragment 44-68 (human), commonly referred to as Pth(44-68)(human), is a peptide derived from the human parathyroid hormone. This specific fragment plays a significant role in various biological processes, particularly in calcium regulation and bone metabolism. The complete sequence of this peptide is H-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-OH, and it has a molecular formula of C117H199N41O41 with a molecular weight of approximately 2836.08 g/mol .

Source

Pth(44-68)(human) is synthesized from the larger parathyroid hormone, which is produced in the parathyroid glands located in the neck. The fragment is often used in research and clinical applications due to its specific biological activity related to calcium homeostasis and its potential therapeutic implications.

Classification

This compound falls under the category of peptides, specifically as a fragment of parathyroid hormone. It is classified as a signaling molecule due to its role in mediating physiological responses related to calcium levels in the blood and bone tissue .

Synthesis Analysis

Methods

Pth(44-68)(human) can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.

Solid-Phase Peptide Synthesis (SPPS):

  1. Stepwise Assembly: The peptide chain is assembled on a solid support, with each amino acid added sequentially.
  2. Cleavage: Once the full sequence is synthesized, the peptide is cleaved from the support and purified.

Recombinant DNA Technology:

  1. Gene Cloning: The gene encoding the desired peptide fragment is cloned into an expression vector.
  2. Expression: The vector is introduced into host cells (commonly bacteria or yeast) that express the peptide.
  3. Purification: The expressed peptide is then purified through various chromatographic techniques.

These methods ensure high purity and yield of Pth(44-68)(human) for research and therapeutic use .

Technical Details

The synthesis process often involves protecting groups for amino acids to prevent unwanted reactions during assembly. After synthesis, high-performance liquid chromatography (HPLC) is typically employed for purification, ensuring that the final product meets required specifications for purity and activity .

Molecular Structure Analysis

Structure

Pth(44-68)(human) consists of 25 amino acids, which contribute to its three-dimensional structure crucial for biological function. The specific sequence allows for interactions with receptors involved in calcium signaling pathways.

Data

  • Molecular Formula: C117H199N41O41
  • Molecular Weight: 2836.08 g/mol
  • Exact Mass: 2834.47000 g/mol
  • Polar Surface Area: 1378.740 Ų .
Chemical Reactions Analysis

Reactions

Pth(44-68)(human) participates in several biochemical reactions, primarily involving receptor binding and activation of downstream signaling pathways related to calcium mobilization and bone remodeling.

Technical Details:

  1. Receptor Binding: The fragment binds to specific receptors on target cells, triggering intracellular signaling cascades.
  2. Signal Transduction: This leads to changes in gene expression and cellular responses that regulate calcium levels and bone metabolism .
Mechanism of Action

Process

The mechanism of action of Pth(44-68)(human) involves binding to the parathyroid hormone receptor (PTHR), which activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels within target cells.

Data

This increase in cAMP activates protein kinase A (PKA), leading to phosphorylation of various proteins involved in:

  • Calcium reabsorption in kidneys
  • Bone resorption by osteoclasts
  • Stimulation of osteoblast activity, promoting bone formation .
Physical and Chemical Properties Analysis

Physical Properties

Pth(44-68)(human) exists as a white powder or lyophilized form when purified. It is typically stored under controlled conditions to maintain stability.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability may vary based on storage conditions; typically stable when stored at low temperatures away from light.

Relevant data indicates that handling should be done with care due to potential degradation under harsh conditions .

Applications

Pth(44-68)(human) has several scientific uses:

  1. Research Tool: Used extensively in studies related to bone metabolism and calcium homeostasis.
  2. Therapeutic Potential: Investigated for its potential use in treating osteoporosis and other metabolic bone diseases by mimicking natural parathyroid hormone activity.
  3. Diagnostic Applications: May serve as a biomarker for certain conditions related to calcium imbalance .
Introduction to PTH(44-68) in Endocrine and Immunological Research

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, traditionally studied for its full-length (1-84) bioactive form and N-terminal (1-34) signaling domain. The mid-region fragment PTH(44-68)(human) represents a physiologically significant proteolytic cleavage product with distinct biological properties. Unlike the N-terminal fragment that activates the PTH1R receptor to stimulate bone turnover and renal calcium reabsorption, PTH(44-68) exhibits no calcemic activity but demonstrates important immunomodulatory functions and diagnostic relevance. This fragment has emerged as a valuable biomarker in metabolic bone disorders and iron homeostasis pathologies, with its elevation strongly correlating with osteoarticular manifestations in conditions like genetic hemochromatosis and calcium pyrophosphate dihydrate (CPPD) crystal deposition disease [1] [2]. Research indicates that the 44-68 sequence contains a highly hydrophilic pentapeptide epitope that confers antibody recognition specificity, making it valuable for immunoassay development and epitope mapping studies [3] [6]. This review examines the biological context, discovery history, and structural immunology of this understudied yet clinically significant PTH fragment.

Biological Context of Parathyroid Hormone Fragments in Calcium Homeostasis

The parathyroid hormone system operates through complex proteolytic processing that generates multiple circulating fragments with differential biological activities:

  • Full-length PTH(1-84): Binds PTH1R to regulate calcium homeostasis through bone resorption, renal calcium reabsorption, and vitamin D activation
  • N-terminal PTH(1-34): Contains the principal receptor activation domain and mimics most physiological effects of full-length PTH
  • Mid-region PTH(44-68): Lacks classical calcemic activity but correlates with pathological processes involving iron overload and joint degeneration

Unlike the N-terminal fragment that rapidly activates G-protein signaling through PTH1R, PTH(44-68) circulates as a stable degradation product with no direct involvement in acute calcium regulation. However, clinical studies demonstrate that elevated serum PTH(44-68) levels occur in approximately one-third of untreated genetic hemochromatosis patients without abnormalities in PTH(1-84) or serum calcium [1]. This elevation positively correlates with serum ferritin levels and the number of damaged joints, suggesting a pathological role in osteoarticular complications of iron overload syndromes. The fragment's biological significance extends beyond passive degradation, as multivariate analyses reveal PTH(44-68) as an independent predictor of joint damage progression alongside age and ferritin levels [1] [2].

Table 1: Biological Characteristics of Major PTH Fragments

FragmentReceptor BindingCalcemic ActivityPathological Associations
PTH(1-84)PTH1R (high affinity)YesPrimary hyperparathyroidism, renal osteodystrophy
PTH(1-34)PTH1R (full activation)YesUsed therapeutically in osteoporosis (Teriparatide)
PTH(44-68)No known receptorNoGenetic hemochromatosis, CPPD crystal deposition disease

Historical Discovery and Significance of the 44-68 Fragment in PTH Research

The significance of PTH(44-68) emerged from clinical investigations into osteoarticular complications in metabolic disorders. A landmark 1999 study published in Arthritis & Rheumatism first documented elevated PTH(44-68) levels in genetic hemochromatosis patients with joint pathology. This research involved 210 patients with liver iron overload syndromes and established three critical findings: First, approximately 33% of untreated patients showed elevated PTH(44-68) without abnormalities in intact PTH or calcium homeostasis. Second, a strong positive correlation (r=0.72, P<0.001) existed between serum PTH(44-68) and ferritin levels. Third, multivariate analysis identified PTH(44-68) as an independent predictor of joint damage alongside age and ferritin [1]. This established the fragment as a novel biomarker connecting iron metabolism with bone pathology.

Subsequent research in 2008 expanded the clinical relevance to idiopathic calcium pyrophosphate dihydrate (CPPD) crystal deposition disease. This study demonstrated significantly elevated PTH(44-68) levels in 29% of CPPD patients compared to age- and sex-matched controls (Z = -4.664, P < 0.0001), despite normal PTH(1-84), calcium, phosphorus, and ferritin levels [2]. Intriguingly, the research identified menopausal status as a modifying factor, with postmenopausal women showing negative correlations between PTH(44-68) and transferrin saturation. This suggested an interaction between iron metabolism and sex hormones in regulating this fragment's pathophysiology. The consistent elevation across two distinct disorders—iron overload and crystal arthropathy—indicates that PTH(44-68) serves as a sensitive indicator of metabolic stress on mineral homeostasis.

Table 2: Key Historical Studies on PTH(44-68)

StudyPopulationKey FindingsClinical Significance
Arthritis Rheum 1999 [1]210 patients with liver iron overload• 33% elevation in untreated patients• Correlation with ferritin (P<0.001)• Independent predictor of joint damageEstablished link between iron overload, PTH fragments, and arthropathy
J Rheumatol 2008 [2]42 idiopathic CPPD patients vs 67 controls• 29% elevation in patients• Significant increase vs controls (P<0.0001)• Menopause modifies iron metabolism interactionsExtended significance to crystal deposition diseases

Role of Hydrophilic Sequences in Peptide Epitope Formation

The 44-68 region of human parathyroid hormone contains specific hydrophilic sequences that determine its immunogenic properties. Epitope mapping studies using synthetic pentapeptides revealed that antibodies against PTH(44-68) consistently target a single pentapeptide sequence within this fragment, regardless of the animal species immunized [3] [6]. This immunodominant epitope exhibits exceptional hydrophilicity and unique amino acid composition not found in other regions of the hormone. When researchers synthesized multiple pentapeptides spanning the 44-68 sequence and tested them using enzyme-linked immunosorbent assays (ELISA), all anti-PTH(44-68) antibodies demonstrated binding exclusively to this hydrophilic pentapeptide [3].

The identification of this linear epitope has significant implications for immunoassay development and diagnostic applications. Unlike conformational epitopes that depend on three-dimensional structure, linear epitopes maintain immunoreactivity even in denatured fragments, making them ideal targets for detecting proteolytic fragments like PTH(44-68). This explains why PTH(44-68) can be reliably measured in clinical specimens despite the presence of numerous other PTH fragments. The hydrophilicity of this epitope enhances its solvent accessibility and antibody recognition efficiency, contributing to the high sensitivity of immunoassays targeting this region. Similar principles apply to other hormone fragments, as demonstrated in chorionic gonadotropin research where hydrophilic regions dominated antibody responses [6]. This epitope conservation across species underscores its fundamental role in the immune recognition of PTH fragments.

Table 3: Characteristics of the Immunodominant Epitope in PTH(44-68)

CharacteristicSignificanceExperimental Evidence
HydrophilicityEnhances solvent accessibility and antibody bindingSynthetic peptide binding assays showing exclusive recognition
Sequence specificityUnique to PTH(44-68) regionAntibodies raised against full fragment bind only this pentapeptide
Linear configurationMaintains immunoreactivity in denatured fragmentsELISA reactivity with peptidyl-resin complexes
ConservationConsistent across immunized speciesSame epitope recognized by antibodies from different animal species

The molecular architecture of this epitope exemplifies how localized hydrophilicity governs immunological specificity in peptide hormones. The charged residues within the pentapeptide create electrostatic complementarity with antibody paratopes, while the linear nature ensures consistent detection in immunoassays regardless of protein folding. This property has proven crucial for clinical detection of PTH(44-68) in pathological states, enabling the correlations with iron overload and joint pathology discussed earlier. The epitope's stability also facilitates its measurement in various immunoassay formats, contributing to its utility as a biomarker in metabolic bone and joint disorders [1] [2] [3].

Properties

Product Name

Pth(44-68)(human)

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C117H199N41O41

Molecular Weight

2836.1 g/mol

InChI

InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1

InChI Key

FPGANZUTDSOUMV-HZUDAGDISA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.